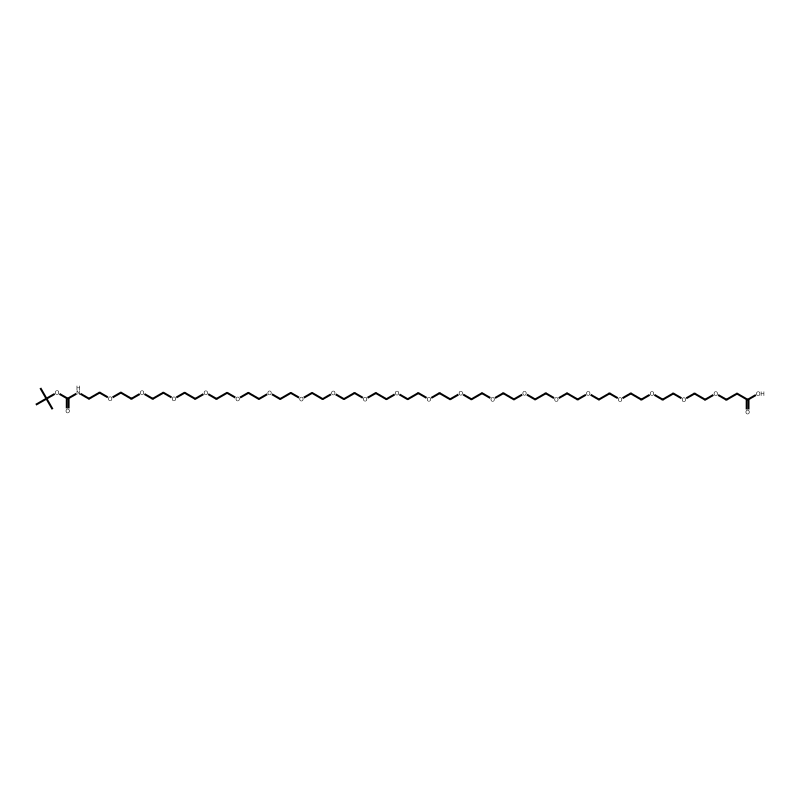

Boc-NH-PEG20-CH2CH2COOH

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Boc-NH-PEG20-CH2CH2COOH is a polyethylene glycol (PEG)-based compound featuring a tert-butoxycarbonyl (Boc) protected amine group and a terminal carboxylic acid. This compound is characterized by its hydrophilic nature, which enhances solubility in aqueous environments, making it particularly useful in various biochemical applications. The PEG segment provides flexibility and biocompatibility, while the Boc group allows for selective deprotection under mild acidic conditions, enabling the release of the free amine for further

- Deprotection Reaction: The Boc group can be removed using mild acidic conditions, typically involving trifluoroacetic acid or hydrochloric acid, yielding the free amine which can then participate in further reactions .

- Amide Formation: The terminal carboxylic acid can react with primary amines in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-Hydroxy-7-azabenzotriazole) to form stable amide bonds. This reaction is crucial for constructing complex biomolecules and drug conjugates .

Boc-NH-PEG20-CH2CH2COOH is primarily utilized in the development of PROTACs (Proteolysis Targeting Chimeras), which are bifunctional molecules designed to induce targeted protein degradation. The compound serves as a linker connecting two ligands: one that binds to an E3 ubiquitin ligase and another that targets a specific protein for degradation. This innovative approach has significant implications in therapeutic applications, particularly in cancer treatment, where unwanted proteins are selectively degraded .

The synthesis of Boc-NH-PEG20-CH2CH2COOH typically involves several steps:

- Synthesis of PEG Linker: The initial step involves the creation of the PEG backbone, which can be achieved through polymerization methods.

- Attachment of Boc Group: A Boc-protected amino acid is then linked to the PEG chain through standard peptide coupling techniques.

- Formation of Terminal Carboxylic Acid: The terminal carboxylic acid is introduced via a reaction with suitable reagents that ensure the integrity of the PEG structure while providing the desired functional group .

Boc-NH-PEG20-CH2CH2COOH finds extensive applications in:

- Drug Development: Its role as a linker in PROTACs facilitates targeted drug delivery systems.

- Bioconjugation: The compound is used to create stable conjugates with proteins, peptides, and other biomolecules.

- Nanotechnology: It contributes to the design of nanocarriers for drug delivery and imaging applications .

Interaction studies involving Boc-NH-PEG20-CH2CH2COOH focus on its ability to form stable complexes with various biomolecules. These studies often examine:

- Binding Affinity: Assessing how effectively the compound interacts with target proteins or ligands.

- Stability: Evaluating the stability of conjugates formed with Boc-NH-PEG20-CH2CH2COOH under physiological conditions.

Such studies are essential for understanding the efficacy and safety profiles of drug candidates developed using this compound .

Several compounds share structural similarities with Boc-NH-PEG20-CH2CH2COOH, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Boc-NH-PEG2-COOH | Shorter PEG chain (two ethylene glycol units) | More suitable for smaller molecules or peptides |

| Fmoc-NH-PEG20-CH2CH2COOH | Fmoc instead of Boc protection | Offers different deprotection conditions |

| Boc-NH-PEG12-COOH | Intermediate PEG length (twelve ethylene glycol units) | Balances solubility and flexibility |

These compounds differ primarily in their PEG chain lengths and protective groups, affecting their solubility, stability, and suitability for various applications. The unique combination of a long PEG chain and a terminal carboxylic acid in Boc-NH-PEG20-CH2CH2COOH enhances its utility in complex bioconjugation processes and targeted drug delivery systems .